3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one
Description
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core substituted with a 2,3-dimethylphenylamino group and a 4-methoxyphenyl group
Properties
IUPAC Name |
3-(2,3-dimethylanilino)-2-(4-methoxyphenyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-15-7-6-10-21(16(15)2)25-23-19-8-4-5-9-20(19)24(26)22(23)17-11-13-18(27-3)14-12-17/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZUKQHKRRIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors. For example, the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with a base such as potassium tert-butoxide can lead to the formation of the indene core.
Substitution with Amino Group: The introduction of the 2,3-dimethylphenylamino group can be achieved through a nucleophilic substitution reaction. This involves reacting the indene core with 2,3-dimethylaniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indene core or the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive indene derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: Indene derivatives are known for their electronic properties, making this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of indene derivatives, known for its aromatic properties and use in various chemical reactions.
2,3-Dimethylaniline: A precursor used in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.
4-Methoxyphenylacetic Acid: A related compound with a methoxyphenyl group, used in the synthesis of various bioactive molecules.
Uniqueness
3-[(2,3-Dimethylphenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one is unique due to its specific substitution pattern on the indene core, which may confer distinct biological and chemical properties. Its combination of a 2,3-dimethylphenylamino group and a 4-methoxyphenyl group makes it a valuable compound for exploring new therapeutic and material applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
